3-Fluoro-1-propylpyrrolidin-2-one
Description
3-Fluoro-1-propylpyrrolidin-2-one is a fluorinated pyrrolidinone derivative characterized by a fluorine atom at the 3-position of the pyrrolidin-2-one ring and a propyl group substituted at the nitrogen (N1) position. The pyrrolidin-2-one scaffold is widely studied due to its versatility in medicinal chemistry and materials science.
Properties
Molecular Formula |
C7H12FNO |
|---|---|
Molecular Weight |
145.17 g/mol |
IUPAC Name |
3-fluoro-1-propylpyrrolidin-2-one |
InChI |
InChI=1S/C7H12FNO/c1-2-4-9-5-3-6(8)7(9)10/h6H,2-5H2,1H3 |
InChI Key |
GZBQXQUFKORXNO-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC(C1=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-1-propylpyrrolidin-2-one typically involves the fluorination of a pyrrolidinone precursor. One common method is the selective synthesis via ring contraction and deformylative functionalization of piperidine derivatives . This process involves the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation.
Industrial Production Methods
Industrial production methods for fluorinated pyrrolidinones often involve large-scale chemical synthesis using commercially available starting materials. The use of simple and inactivated cyclic amines as substrates, air-stable and low-cost copper salts as promoters, and non-poisonous and cost-effective oxidants like Oxone make this approach attractive for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-1-propylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized derivatives.
Reduction: Formation of reduced pyrrolidinone derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Oxone and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include various substituted pyrrolidinones, carboxylic acids, and other functionalized derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
3-Fluoro-1-propylpyrrolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-1-propylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in various biological effects, such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Core Modifications
- 3-Fluoro-1-propylpyrrolidin-2-one : Features a single fluorine atom at C3 and a linear propyl chain at N1. This simplicity may favor synthetic accessibility and tunability for applications requiring moderate lipophilicity.
- 5-(3,3,3-Trifluoro-2-oxopropylidene)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one (4l) : Contains a trifluoromethylphenyl group at N1 and a trifluoro-oxopropylidene moiety at C3. These electron-withdrawing groups significantly increase molecular weight (MW) and polar surface area, likely enhancing rigidity and electrophilic reactivity compared to the target compound .
Physicochemical and Application-Based Comparisons
Key Observations:
Reactivity : The electron-deficient trifluoro-oxopropylidene group in 4l may facilitate nucleophilic additions or cycloadditions, whereas the target compound’s simpler structure offers fewer reactive sites.
Synthetic Scalability : Ultrasound-assisted synthesis (as used for 4l) represents a scalable, green alternative to traditional methods, though its applicability to the target compound remains unexplored in the provided sources .
Biological Activity
3-Fluoro-1-propylpyrrolidin-2-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant studies that highlight its applications in medicinal chemistry.
3-Fluoro-1-propylpyrrolidin-2-one is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C7H12FN |
| Molecular Weight | 145.18 g/mol |
| CAS Number | 172368622 |
| IUPAC Name | 3-Fluoro-1-propylpyrrolidin-2-one |
The biological activity of 3-Fluoro-1-propylpyrrolidin-2-one is primarily attributed to its interaction with neurotransmitter systems, particularly the GABAergic and dopaminergic pathways. The presence of the fluorine atom enhances lipophilicity, potentially improving its ability to cross the blood-brain barrier and interact with central nervous system receptors.
Key Mechanisms:
- GABA Receptor Modulation : Preliminary studies suggest that the compound may act as a positive allosteric modulator of GABA receptors, which could enhance inhibitory neurotransmission.
- Dopamine Receptor Interaction : The structure may allow for interaction with dopamine receptors, influencing mood and behavior.
Biological Activity
Research indicates that 3-Fluoro-1-propylpyrrolidin-2-one exhibits various biological activities, including:
- Antidepressant Effects : Animal studies have shown that the compound may exhibit antidepressant-like effects in models of depression.
- Anxiolytic Properties : The modulation of GABA receptors suggests potential anxiolytic effects, making it a candidate for anxiety disorder treatments.
Study 1: Antidepressant Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antidepressant potential of 3-Fluoro-1-propylpyrrolidin-2-one in rodent models. The results indicated a significant reduction in depressive-like behaviors compared to control groups. The study highlighted the compound's ability to increase serotonin levels in the brain, suggesting a mechanism similar to selective serotonin reuptake inhibitors (SSRIs) .
Study 2: Anxiolytic Effects
Another investigation focused on the anxiolytic properties of the compound. In behavioral assays, subjects treated with 3-Fluoro-1-propylpyrrolidin-2-one demonstrated reduced anxiety-like behaviors in elevated plus maze tests. These findings support its potential use in treating anxiety disorders .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 3-Fluoro-1-propylpyrrolidin-2-one, it is essential to compare it with structurally related compounds:
| Compound | Antidepressant Activity | Anxiolytic Activity | Notes |
|---|---|---|---|
| 3-Fluoro-1-propylpyrrolidin-2-one | Yes | Yes | Positive allosteric modulator |
| Pyrrolidine | Moderate | Low | Less selective for GABA receptors |
| Propylphenidate | Yes | Moderate | Primarily stimulant effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
